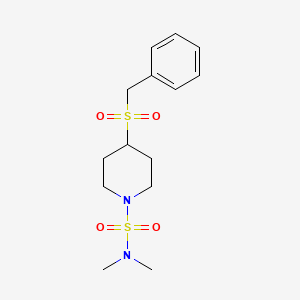

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

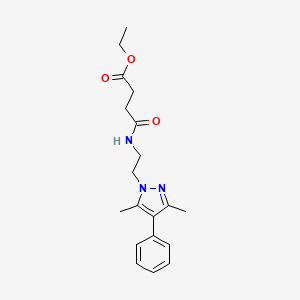

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, organic synthesis, and material science. This compound is also known as Bz-NMe2SULF and has a molecular formula of C16H23N2O3S2.

科学的研究の応用

Electrochemical and Chemical Synthesis

Sulfonamide derivatives, including those related to 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, have been synthesized using electrochemical and chemical methods. These syntheses offer pathways to diverse sulfonamide derivatives with potential applications in drug development and material science. The electrochemical synthesis in aqueous ethanol and chemical synthesis in water at different pH levels provide pure N,N-diarylsulfonyl and N-arylsulfonyl derivatives with high yields, demonstrating the versatility of sulfonamides in chemical synthesis (Khazalpour & Nematollahi, 2015).

Anticancer and Antioxidant Effects

Benzene sulfonamide derivatives have been studied for their potential as anticancer agents. Molecular docking studies on newly synthesized sulfonamide drugs showed potent effects against breast carcinoma cell lines, with specific derivatives demonstrating significant anticancer activity. These findings highlight the therapeutic potential of sulfonamide derivatives in cancer treatment. Additionally, these compounds have been evaluated for their antioxidant activities, though the focus on anticancer effects is more pronounced (Mohamed et al., 2022).

Complexation with Metal Ions

Sulfonamide derivatives, including those structurally related to 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, have been utilized in the synthesis of metal complexes. These complexes have potential applications in the pharmaceutical and chemical industries, suggesting that sulfonamides can enhance the biological and catalytic potential of ligands. The complexation with Ni(II) and Fe(II) ions indicates the versatility of sulfonamides in forming compounds with varied industrial applications (Orie, Duru, & Ngochindo, 2021).

Antimicrobial and Antioxidant Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited significant activities, suggesting their potential use as therapeutic agents in treating infections and oxidative stress-related conditions. This research underscores the multifaceted applications of sulfonamide derivatives in medicinal chemistry and pharmaceutical research (Badgujar, More, & Meshram, 2018).

Inhibition of Carbonic Anhydrase Isoforms

Novel acridine and bis acridine sulfonamide compounds have been synthesized and investigated as inhibitors of carbonic anhydrase isoenzymes, particularly hCA I, II, and VII. These compounds showed high affinity and inhibitory activity against these isoenzymes, indicating their potential use in developing treatments for conditions mediated by carbonic anhydrase activity. Such studies highlight the importance of sulfonamide derivatives in designing inhibitors for specific enzyme targets (Ulus et al., 2013).

作用機序

Target of Action

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide, also known as N,N-dimethyl-4-phenylmethanesulfonylpiperidine-1-sulfonamide, primarily targets specific enzymes involved in bacterial folate synthesis. These enzymes, such as dihydropteroate synthase, are crucial for the production of folic acid, which bacteria need for DNA synthesis and cell division . By inhibiting these enzymes, 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide disrupts bacterial growth and replication.

Mode of Action

The interaction of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide with its target enzymes involves competitive inhibition. The compound mimics the structure of p-aminobenzoic acid, a substrate for dihydropteroate synthase, thereby binding to the active site of the enzyme and preventing the normal substrate from binding . This inhibition halts the synthesis of dihydrofolic acid, a precursor to folic acid, leading to a cessation of bacterial growth and replication.

Biochemical Pathways

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide affects the folate biosynthesis pathway in bacteria. By inhibiting dihydropteroate synthase, the compound prevents the formation of dihydrofolic acid, which is essential for the synthesis of tetrahydrofolic acid. Tetrahydrofolic acid is a cofactor in the synthesis of nucleotides and amino acids . The disruption of this pathway leads to a deficiency in these critical components, ultimately inhibiting bacterial DNA synthesis and cell division.

Pharmacokinetics

The pharmacokinetics of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically well-absorbed when administered orally, leading to adequate bioavailability. It is distributed throughout the body, reaching effective concentrations at the site of infection. Metabolism primarily occurs in the liver, where the compound is converted into inactive metabolites. These metabolites are then excreted via the kidneys . The pharmacokinetic profile ensures that 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide maintains sufficient levels in the body to exert its antibacterial effects.

Result of Action

The molecular and cellular effects of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide’s action include the inhibition of bacterial growth and replication. By blocking the folate biosynthesis pathway, the compound causes a depletion of nucleotides and amino acids necessary for DNA synthesis . This results in the bacteriostatic effect, where bacterial cells are unable to proliferate, leading to the eventual clearance of the infection by the host’s immune system.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and solubility . For instance, the compound may be more stable in slightly acidic environments and could degrade at higher temperatures. Additionally, the presence of competing substrates or inhibitors in the environment can impact the compound’s efficacy by altering its binding to the target enzyme.

: Sulfanilamide: Uses, Interactions, Mechanism of Action | DrugBank Online : Sulfonamides - Sulfonamides - Merck Manual Professional Edition

特性

IUPAC Name |

4-benzylsulfonyl-N,N-dimethylpiperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-15(2)22(19,20)16-10-8-14(9-11-16)21(17,18)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWFIVYQHIGRIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylsulfonyl)-N,N-dimethylpiperidine-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

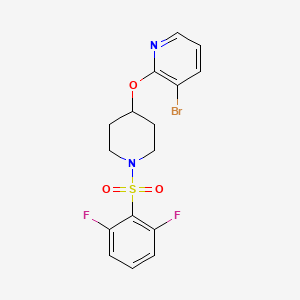

![N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine;dihydrochloride](/img/structure/B2689553.png)

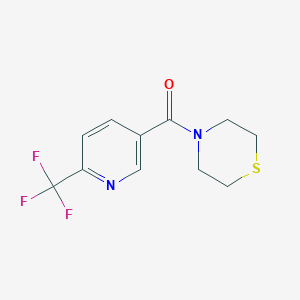

![N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide](/img/structure/B2689560.png)

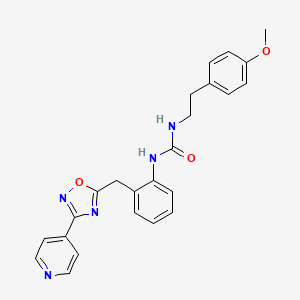

![(E)-N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenylethenesulfonamide](/img/structure/B2689562.png)

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)